Oral Bioavailability: Valtorcitabine (84 %) vs. Parent Drug Torcitabine (16 %) in Nonhuman Primates
In cynomolgus monkeys, valtorcitabine demonstrates an oral bioavailability of 84 %, a greater than 5‑fold improvement over the 16 % bioavailability of the parent nucleoside torcitabine. In woodchucks, torcitabine bioavailability is only 10 %, representing an even larger (approximately 8‑fold) relative deficiency [1]. The valine ester promoiety of valtorcitabine overcomes the poor intestinal absorption that limits torcitabine, enabling oral dosing at clinically relevant exposures.
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | Valtorcitabine: 84 % (cynomolgus monkey) |
| Comparator Or Baseline | Torcitabine: 16 % (cynomolgus monkey); 10 % (woodchuck) |
| Quantified Difference | 5.25‑fold greater oral bioavailability in monkeys; 8.4‑fold greater relative to woodchuck data |
| Conditions | Cynomolgus monkeys (Macaca fascicularis); woodchucks (Marmota monax); single‑dose pharmacokinetic studies |
Why This Matters
For procurement, this 5‑fold oral bioavailability advantage over the parent drug is the decisive factor enabling orally administered HBV therapy—without the valine ester prodrug, torcitabine is unsuitable for oral dosing, the preferred route in both clinical and preclinical settings.
- [1] Taylor & Francis. Discontinued Hepatitis Agents: Torcitabine and Valtorcitabine. In: Mills J, Crowe S, editors. 2017. https://www.taylorfrancis.com/chapters/edit/10.1201/9781498747967-257/discontinued-hepatitis-agents-torcitabine-valtorcitabine-john-mills-suzanne-crowe View Source
